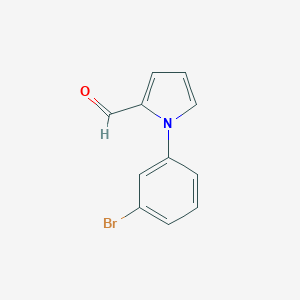
1-(3-bromophenyl)-1H-pyrrole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-bromophenyl)-1H-pyrrole-2-carbaldehyde, also known as 3-bromophenyl-2-pyrrolecarboxaldehyde, is an organic compound with the molecular formula C9H7BrO. It is a colorless liquid with a characteristic odor. It is used in organic synthesis, particularly in the preparation of heterocyclic compounds. It is also used as an intermediate in the pharmaceutical industry.
Aplicaciones Científicas De Investigación
Pharmacology: Anti-arrhythmic Agent Research
“1-(3-bromophenyl)-1H-pyrrole-2-carbaldehyde” derivatives, such as 1-(3′-bromophenyl)-heliamine (BH), have been studied for their potential as anti-arrhythmic agents. BH, a synthetic tetrahydroisoquinoline, has undergone pharmacokinetic characterization and metabolite identification to understand its absorption and metabolism in vivo . This research could guide future studies on the compound’s efficacy and safety as a cardiovascular medication.
Organic Synthesis: Building Block for Heterocyclic Compounds
The compound serves as a precursor in the synthesis of various heterocyclic structures. Its reactivity with different nucleophiles can lead to the formation of pyrazoles and imidazoles, which are significant in medicinal chemistry for their biological activities .
Analytical Chemistry: Chromatographic Studies
In analytical chemistry, derivatives of “1-(3-bromophenyl)-1H-pyrrole-2-carbaldehyde” can be used as standards or reagents in chromatographic methods such as HPLC or GC-MS to identify and quantify similar structures in complex mixtures .
Medicinal Chemistry: Antifungal and Antibacterial Screening
Compounds derived from “1-(3-bromophenyl)-1H-pyrrole-2-carbaldehyde” have been screened for antifungal and antibacterial properties. For instance, β-ketoenol-pyrazole derivatives have shown moderate activity against fungal strains, indicating potential as antimicrobial agents .
Material Science: Monomer for Polymer Synthesis
The bromophenyl group in the compound can act as a functional site for polymerization, making it a valuable monomer for synthesizing novel polymers with potential applications in material science .
Environmental Science: Degradation Studies
Research into the environmental degradation of bromophenyl compounds, including “1-(3-bromophenyl)-1H-pyrrole-2-carbaldehyde,” is crucial. Understanding their breakdown pathways helps assess their environmental impact and develop methods for their safe disposal .
Propiedades
IUPAC Name |
1-(3-bromophenyl)pyrrole-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO/c12-9-3-1-4-10(7-9)13-6-2-5-11(13)8-14/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCLBPUKQECPNHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C=CC=C2C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-bromophenyl)-1H-pyrrole-2-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Bicyclo[2.2.1]hept-2-ylethanamine](/img/structure/B112350.png)
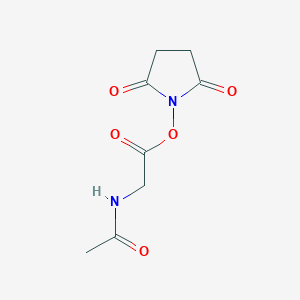
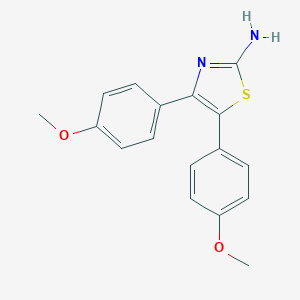
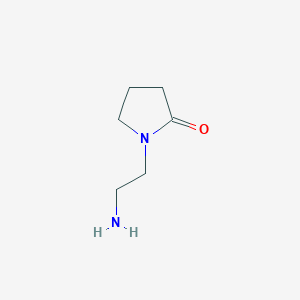
![(S)-2-(3-((tert-Butoxycarbonyl)amino)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetic acid](/img/structure/B112357.png)
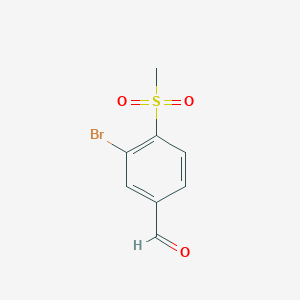
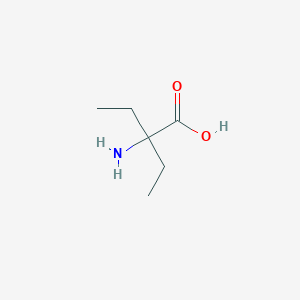
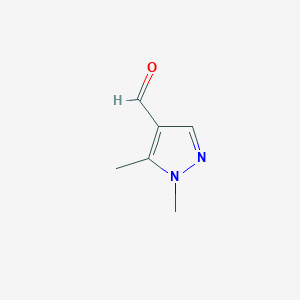
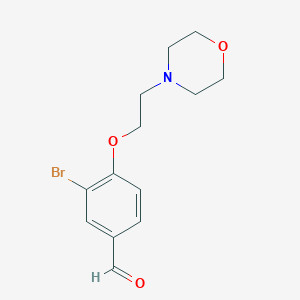
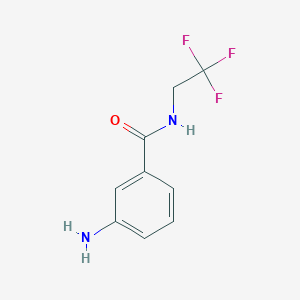
![[2-(4-Benzylpiperazin-1-yl)phenyl]methanol](/img/structure/B112375.png)
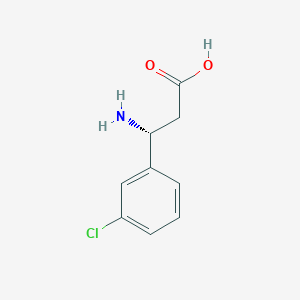
![1H-1,4-Benzodiazepine-1-acetic acid, 5-cyclohexyl-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-2-oxo-](/img/structure/B112381.png)
